Methyl 5-methyl-6-(phenylamino)nicotinate
CAS No.:
Cat. No.: VC17444640
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O2 |
|---|---|
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | methyl 6-anilino-5-methylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18-2)9-15-13(10)16-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,16) |
| Standard InChI Key | JVNYERSYOGRHSF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1NC2=CC=CC=C2)C(=O)OC |
Introduction
This section would introduce the compound "Methyl 5-methyl-6-(phenylamino)nicotinate," including its chemical structure, molecular formula, and relevance in various fields such as pharmaceuticals, material science, or organic chemistry. The introduction would also highlight its potential applications and importance in ongoing research.
Synthesis
This section would detail synthetic pathways for producing Methyl 5-methyl-6-(phenylamino)nicotinate. Typical methods might involve:
-
Reacting methyl nicotinate with aniline derivatives under specific conditions.
-
Employing catalysts or reagents to facilitate selective substitution at the desired positions.
Reaction Scheme
A step-by-step reaction mechanism would be illustrated if available.
Characterization
Characterization techniques such as:
-
NMR Spectroscopy: Identifying chemical shifts for aromatic protons and methyl groups.
-
Mass Spectrometry (MS): Confirming molecular weight.
-
Infrared (IR) Spectroscopy: Detecting functional groups like esters and amines.
Table: Spectroscopic Data
| Technique | Observed Peaks/Signals |
|---|---|
| NMR (1H, 13C) | (Data required) |
| IR | (Data required) |
| MS | (Data required) |
Applications
Potential applications of the compound could include:
-
Pharmaceuticals: As a precursor in drug synthesis or as a bioactive molecule.
-
Material Science: In designing functional materials with specific electronic properties.
-
Catalysis: As a ligand in organometallic complexes.
Biological Activity
If applicable, this section would explore any known biological activities such as antimicrobial, anticancer, or enzyme inhibition properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume